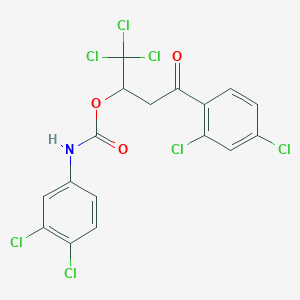
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate is a complex organic compound characterized by multiple chlorine atoms and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate typically involves multi-step organic reactions. The process often starts with the chlorination of specific aromatic compounds, followed by the introduction of carbamate groups under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carbamation processes. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and high throughput.
化学反応の分析
Types of Reactions
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce carbonyl groups.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly chlorinated or oxygenated compounds, while reduction could produce less chlorinated derivatives.
科学的研究の応用
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialized materials or chemicals.
作用機序
The mechanism of action of 1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its insecticidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide.
Chlorpyrifos: An organophosphate pesticide.
Uniqueness
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct chemical and biological properties
特性
分子式 |
C17H10Cl7NO3 |
|---|---|
分子量 |
524.4 g/mol |
IUPAC名 |
[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C17H10Cl7NO3/c18-8-1-3-10(12(20)5-8)14(26)7-15(17(22,23)24)28-16(27)25-9-2-4-11(19)13(21)6-9/h1-6,15H,7H2,(H,25,27) |
InChIキー |
BMMHXDVBSJNNKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)OC(CC(=O)C2=C(C=C(C=C2)Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)
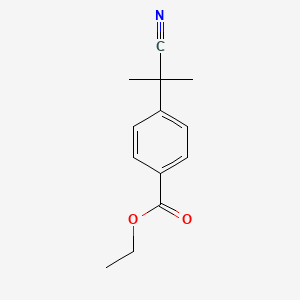

![3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B11718138.png)
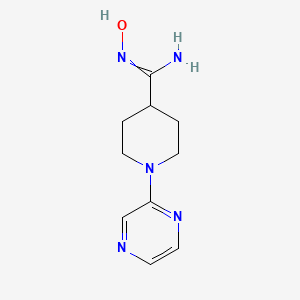
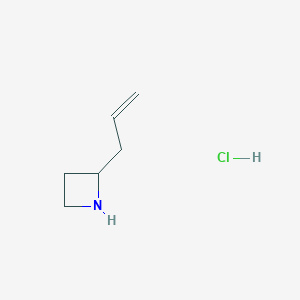

![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)

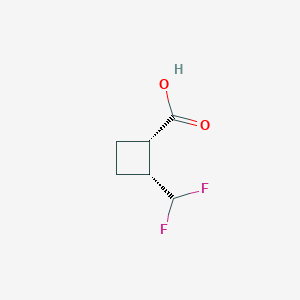

![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)
